molecular formula C9H9BrN2 B1523440 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole CAS No. 1354757-31-5

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Cat. No.: B1523440
CAS No.: 1354757-31-5
M. Wt: 225.08 g/mol
InChI Key: IAOKCFYNSUUOKL-UHFFFAOYSA-N
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Description

“6-bromo-1,4-dimethyl-1H-1,3-benzodiazole” is a chemical compound . It is a derivative of benzimidazole, which is a type of organic compound known as heterocyclic aromatic organic compounds . These are organic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrN2 . It contains a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that imidazole derivatives show a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.09 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Microwave-Assisted Cyclization : Utilizing microwave irradiation in the presence of K2CO3, aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates undergo cyclization, yielding corresponding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the compound's utility in facilitating cyclization reactions under mildly basic conditions (Dao et al., 2018).

Pharmacological Studies

  • Pharmacological Activity on Uterine Muscle : Compounds with a bromine atom at the 6-position on the dihydrobenzopyran ring, likely related to 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole structure, exhibit strong myorelaxant activity on rat uterus without marked effects on insulin secretion or vascular myogenic activity, suggesting selective action towards uterine smooth muscle (Khelili et al., 2012).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition for Carbon Steel : Benzothiazole derivatives, including those possibly related to the bromo-substituted compounds, demonstrate significant inhibition efficiency against steel corrosion in acidic conditions, offering insights into the material's protective capabilities and potential for industrial applications (Hu et al., 2016).

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Activity : A study focused on synthesizing a complex derived from azo ligand incorporating the 5-bromo thiazolyl group, showcasing its potential antifungal and antibacterial activities against specific pathogens, indicating the compound's utility in developing new antimicrobial agents (Jaber et al., 2021).

Spectroscopic and Photophysical Studies

  • Tuning of Fluorescence Properties : Halogen-substituent effects, including bromine on benzothiazole derivatives, have been studied for their impact on spectroscopic and photophysical properties, particularly in designing fluorophores with tunable fluorescence, which could have implications in biological imaging and sensor development (Misawa et al., 2019).

Properties

IUPAC Name

6-bromo-1,4-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-7(10)4-8-9(6)11-5-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOKCFYNSUUOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354757-31-5
Record name 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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